molecular formula C18H21N3O3 B11994394 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11994394
M. Wt: 327.4 g/mol
InChI Key: OQPXOJUOZTYPFT-RGVLZGJSSA-N
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Description

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.

    Step 1: Dissolve 3-ethoxy-2-hydroxybenzaldehyde in ethanol.

    Step 2: Add 2-[(4-methylphenyl)amino]acetohydrazide to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and filter the precipitate.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group into amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.

    Industry: Potential use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide exerts its effects is often related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide group is particularly reactive, allowing it to inhibit enzymes or interact with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy and hydroxy groups, along with the methyl-substituted phenyl ring, provides distinct steric and electronic properties compared to similar compounds.

This detailed overview highlights the significance and versatility of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide in various scientific domains

Biological Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C27H27N5O3S
  • Molecular Weight : 501.6 g/mol
  • CAS Number : 497242-24-7

The compound features a complex structure that includes a hydrazone linkage and various functional groups that may contribute to its biological activity.

Synthesis

The synthesis of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves multiple steps:

  • Formation of the Hydrazide : Reaction of an appropriate ester with hydrazine hydrate.
  • Synthesis of the Triazole Moiety : Cyclization reactions to form the triazole ring.
  • Condensation Reaction : Final condensation with an aldehyde or ketone to yield the target compound.

These steps require precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, in vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
HCT116 (Colon)7.5Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has also shown promising antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria indicates a broad-spectrum activity.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide in a xenograft model using MCF-7 cells. The compound was administered at varying doses, leading to a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in treated tumors, correlating with the in vitro findings.

Study on Antimicrobial Activity

Another study investigated the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested for its ability to inhibit biofilm formation, which is critical for bacterial virulence. Results showed a marked decrease in biofilm density at sub-MIC levels, suggesting potential applications in treating biofilm-associated infections .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H21N3O3/c1-3-24-16-6-4-5-14(18(16)23)11-20-21-17(22)12-19-15-9-7-13(2)8-10-15/h4-11,19,23H,3,12H2,1-2H3,(H,21,22)/b20-11+

InChI Key

OQPXOJUOZTYPFT-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CNC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CNC2=CC=C(C=C2)C

Origin of Product

United States

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